molecular formula C6H14ClNOSi B11908976 Acetamide, N-[(chlorodimethylsilyl)methyl]-N-methyl- CAS No. 67519-73-7

Acetamide, N-[(chlorodimethylsilyl)methyl]-N-methyl-

Cat. No.: B11908976
CAS No.: 67519-73-7
M. Wt: 179.72 g/mol
InChI Key: ZMQMFPJITFFNNN-UHFFFAOYSA-N
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Description

N-((Chlorodimethylsilyl)methyl)-N-methylacetamide: is an organosilicon compound that features a silicon atom bonded to a chlorine atom, two methyl groups, and a methylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((Chlorodimethylsilyl)methyl)-N-methylacetamide typically involves the reaction of chlorodimethylsilane with N-methylacetamide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. A common solvent used in this reaction is tetrahydrofuran (THF), and the reaction is often catalyzed by a base such as triethylamine. The reaction proceeds as follows:

ClSi(CH3)2H+CH3CONHCH3ClSi(CH3)2CH2NHCOCH3\text{ClSi(CH}_3\text{)}_2\text{H} + \text{CH}_3\text{CONHCH}_3 \rightarrow \text{ClSi(CH}_3\text{)}_2\text{CH}_2\text{NHCOCH}_3 ClSi(CH3​)2​H+CH3​CONHCH3​→ClSi(CH3​)2​CH2​NHCOCH3​

Industrial Production Methods: In an industrial setting, the production of N-((Chlorodimethylsilyl)methyl)-N-methylacetamide may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help maintain precise control over reaction conditions, such as temperature and pressure, to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The chlorine atom in N-((Chlorodimethylsilyl)methyl)-N-methylacetamide can be substituted by various nucleophiles, such as alcohols, amines, and thiols, to form corresponding silyl ethers, silyl amines, and silyl thioethers.

    Hydrolysis: In the presence of water, the compound undergoes hydrolysis to form dimethylsilanediol and N-methylacetamide.

    Oxidation: The silicon atom can be oxidized to form silanols or siloxanes, depending on the oxidizing agent used.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as methanol, ethanol, or primary amines in the presence of a base like sodium hydroxide.

    Hydrolysis: Water or aqueous acid/base solutions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Major Products:

    Substitution: Silyl ethers, silyl amines, silyl thioethers.

    Hydrolysis: Dimethylsilanediol, N-methylacetamide.

    Oxidation: Silanols, siloxanes.

Scientific Research Applications

Chemistry: N-((Chlorodimethylsilyl)methyl)-N-methylacetamide is used as a precursor in the synthesis of various organosilicon compounds. It serves as a building block for the preparation of silyl-protected intermediates in organic synthesis.

Biology and Medicine: The compound’s ability to form stable silyl derivatives makes it useful in the development of silicon-based drugs and biomaterials. It is also explored for its potential in drug delivery systems due to its biocompatibility.

Industry: In the industrial sector, N-((Chlorodimethylsilyl)methyl)-N-methylacetamide is used in the production of silicone-based materials, such as adhesives, sealants, and coatings. Its reactivity with various nucleophiles allows for the customization of silicone properties for specific applications.

Mechanism of Action

The mechanism of action of N-((Chlorodimethylsilyl)methyl)-N-methylacetamide involves the formation of covalent bonds between the silicon atom and nucleophilic sites on target molecules. This interaction can modify the physical and chemical properties of the target molecules, enhancing their stability, solubility, or reactivity. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles involved.

Comparison with Similar Compounds

  • N-((Chlorodimethylsilyl)methyl)acetamide
  • N-((Chlorodimethylsilyl)methyl)-N-ethylacetamide
  • N-((Chlorodimethylsilyl)methyl)-N-methylpropionamide

Comparison: N-((Chlorodimethylsilyl)methyl)-N-methylacetamide is unique due to the presence of both a chlorosilane and an acetamide group. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that may lack one of these functional groups. For example, N-((Chlorodimethylsilyl)methyl)acetamide lacks the N-methyl group, which can influence its reactivity and applications. Similarly, N-((Chlorodimethylsilyl)methyl)-N-ethylacetamide has an ethyl group instead of a methyl group, which can affect its steric and electronic properties.

Properties

CAS No.

67519-73-7

Molecular Formula

C6H14ClNOSi

Molecular Weight

179.72 g/mol

IUPAC Name

N-[[chloro(dimethyl)silyl]methyl]-N-methylacetamide

InChI

InChI=1S/C6H14ClNOSi/c1-6(9)8(2)5-10(3,4)7/h5H2,1-4H3

InChI Key

ZMQMFPJITFFNNN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)C[Si](C)(C)Cl

Origin of Product

United States

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